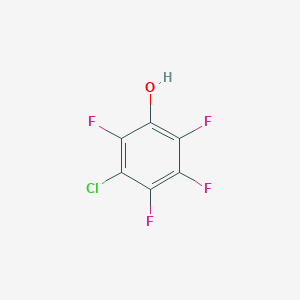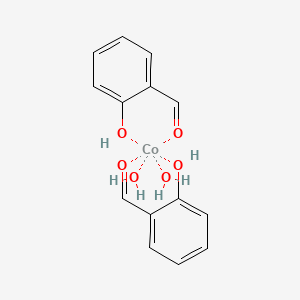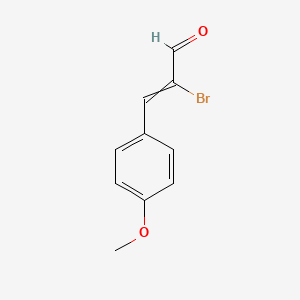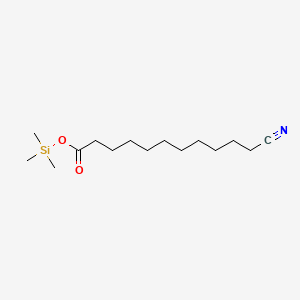![molecular formula C14H20O B14711855 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal CAS No. 6839-85-6](/img/structure/B14711855.png)
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O It is a derivative of propanal, featuring a phenyl ring substituted with a methyl and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal typically involves the alkylation of a substituted benzene ring followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be oxidized to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanoic acid
Reduction: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanol
Substitution: Various substituted derivatives depending on the specific reaction
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl ring and its substituents can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-phenylpropanal: Lacks the additional methyl and isopropyl groups on the phenyl ring.
2-Methyl-3-phenyl-2-propenal: Contains a double bond in the propanal chain.
2-Hydroxy-2-methylpropiophenone: Features a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially its ability to interact with hydrophobic sites in biological systems.
Eigenschaften
CAS-Nummer |
6839-85-6 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-methyl-3-(2-methyl-5-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C14H20O/c1-10(2)13-6-5-12(4)14(8-13)7-11(3)9-15/h5-6,8-11H,7H2,1-4H3 |
InChI-Schlüssel |
XYWUONSWEQQNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)CC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


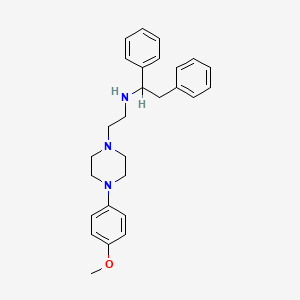
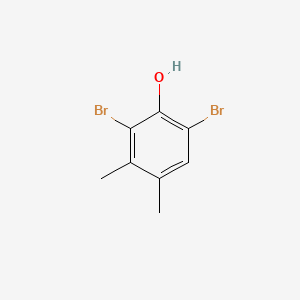
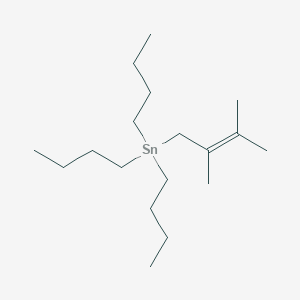

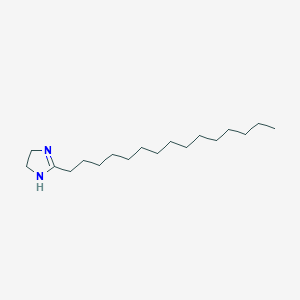
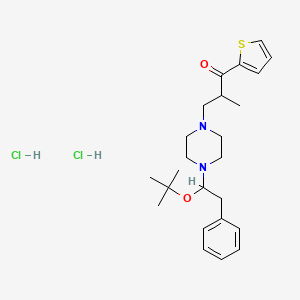
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)


